molecular formula C6H11NO2 B13096424 6-Ethylmorpholin-3-one

6-Ethylmorpholin-3-one

Cat. No.: B13096424
M. Wt: 129.16 g/mol
InChI Key: PBWNIYNJNBUEOT-UHFFFAOYSA-N
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Description

6-Ethylmorpholin-3-one is a heterocyclic organic compound with the molecular formula C6H11NO2 It is a derivative of morpholine, featuring an ethyl group at the 6th position and a ketone functional group at the 3rd position

Chemical Reactions Analysis

Types of Reactions: 6-Ethylmorpholin-3-one undergoes various chemical reactions typical of secondary amines and ketones. These include:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or alkylating agents under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: 6-Ethylmorpholin-3-ol.

    Substitution: Various substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of 6-Ethylmorpholin-3-one involves its interaction with specific molecular targets. For instance, as a MAGL inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of monoacylglycerol and thereby modulating endocannabinoid signaling . This interaction can influence various physiological processes, including pain perception and inflammation.

Comparison with Similar Compounds

    Morpholine: The parent compound, lacking the ethyl and ketone groups.

    6-Methylmorpholin-3-one: Similar structure but with a methyl group instead of an ethyl group.

    3-Morpholinone: Lacks the ethyl group.

Uniqueness: 6-Ethylmorpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes. The ketone group at the 3rd position also provides a reactive site for further chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

6-ethylmorpholin-3-one

InChI

InChI=1S/C6H11NO2/c1-2-5-3-7-6(8)4-9-5/h5H,2-4H2,1H3,(H,7,8)

InChI Key

PBWNIYNJNBUEOT-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC(=O)CO1

Origin of Product

United States

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